

Unveiling the Structure of 3-Bromobenzotrifluoride: A Comparative Analysis with Its Isomers

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Compound of Interest

Compound Name: 3-Bromobenzotrifluoride

Cat. No.: B045179

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While the definitive X-ray crystal structure of **3-Bromobenzotrifluoride** remains to be publicly reported, a comparative analysis of its known physical properties alongside its isomers, 2-Bromobenzotrifluoride and 4-Bromobenzotrifluoride, offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a summary of their key characteristics and outlines the standard experimental protocol for X-ray crystallography, the gold-standard technique for unambiguous structure determination.

Comparative Analysis of Bromobenzotrifluoride Isomers

The positional isomerism of the bromine atom on the benzotrifluoride core significantly influences the physical properties of these compounds. A summary of these properties is presented below, highlighting the differences and similarities among the three isomers. The absence of crystallographic data for **3-Bromobenzotrifluoride** underscores a gap in the structural chemistry landscape of this important synthetic building block.



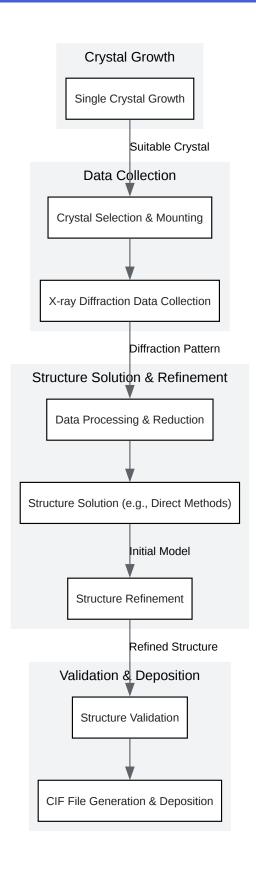
Property	2- Bromobenzotrifluor ide	3- Bromobenzotrifluor ide	4- Bromobenzotrifluor ide
Molecular Formula	C7H4BrF3	C7H4BrF3	C7H4BrF3
Molecular Weight	225.01 g/mol	225.01 g/mol	225.01 g/mol
Boiling Point	167-168 °C	151-152 °C	154-155 °C
Density	1.652 g/mL at 25 °C	1.613 g/mL at 25 °C	1.607 g/mL at 25 °C
Refractive Index	n20/D 1.482	n20/D 1.473	n20/D 1.472
Crystal Structure Data	Not Publicly Available	Not Publicly Available	Not Publicly Available

Note: The crystallographic data for all three isomers are not publicly available in crystallographic databases. The determination of their single-crystal X-ray structures would provide valuable information on their solid-state packing and intermolecular interactions.

Experimental Workflow for Single-Crystal X-ray Crystallography

The determination of a molecule's crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis and structure refinement. The following diagram illustrates a typical experimental workflow for single-crystal X-ray crystallography.





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A typical workflow for X-ray crystal structure determination.



Detailed Experimental Protocol for X-ray Crystallography

The following provides a detailed, generalized methodology for the determination of the crystal structure of a small organic molecule like a bromobenzotrifluoride isomer.

1. Crystal Growth:

- Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.
- Methodology: Slow evaporation of a saturated solution is a common technique.
 - Dissolve the compound in a suitable solvent (e.g., ethanol, hexane, or a mixture) to form a nearly saturated solution.
 - Filter the solution to remove any particulate matter.
 - Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
 - Alternative methods include slow cooling of a saturated solution or vapor diffusion.

2. Crystal Mounting and Data Collection:

- Objective: To mount a selected crystal and collect diffraction data using a single-crystal X-ray diffractometer.
- Methodology:
 - A suitable single crystal is selected under a microscope and mounted on a goniometer head.
 - The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
 - The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).



- A series of diffraction images are collected as the crystal is rotated through a range of angles.
- 3. Data Processing and Structure Solution:
- Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.
- Methodology:
 - The collected diffraction images are processed to determine the unit cell parameters,
 space group, and the intensities of the reflections.
 - The structure is typically solved using direct methods or Patterson methods, which provide initial phase information for the structure factors.
 - This initial solution provides the positions of the heavier atoms (e.g., bromine).
- 4. Structure Refinement and Validation:
- Objective: To refine the initial structural model to best fit the experimental data and to validate the final structure.
- Methodology:
 - The atomic positions and thermal parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.
 - Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
 - The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators. The results are typically presented in a Crystallographic Information File (CIF).
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